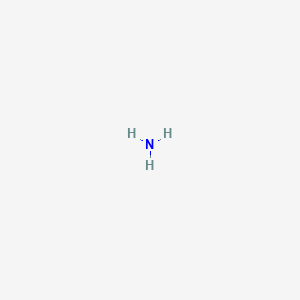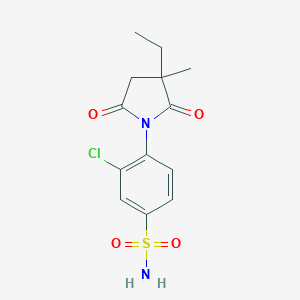
2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide, also known as SUCNR1 agonist, is a chemical compound that has been widely used in scientific research. It is a potent agonist of the SUCNR1 receptor, which is a G protein-coupled receptor that is expressed in various tissues and organs in the human body.
作用機序
The mechanism of action of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide involves the activation of the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor, which is a G protein-coupled receptor that is coupled to the Gq/11 protein. Upon activation, the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor stimulates the phospholipase C (PLC) pathway, which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), leading to the release of calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ levels activates various downstream signaling pathways that mediate the physiological effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide are diverse and depend on the tissue and cell type being studied. In general, 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation by 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide leads to the following effects:
- Stimulation of glucose uptake and metabolism in skeletal muscle and adipose tissue
- Inhibition of lipolysis in adipose tissue
- Stimulation of insulin secretion in pancreatic beta cells
- Stimulation of cytokine and chemokine production in immune cells
- Stimulation of angiogenesis and tumor growth in cancer cells
実験室実験の利点と制限
The advantages of using 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide in lab experiments are:
- High potency and selectivity for the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor
- Availability of various cell lines and animal models that express the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor
- Availability of various biochemical and physiological assays to measure the effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation
The limitations of using 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide in lab experiments are:
- Limited information on the long-term effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation
- Limited availability of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide antagonists to confirm the specificity of the effects observed
- Limited understanding of the signaling pathways downstream of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation
将来の方向性
The future directions of research on 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide are:
- Investigation of the long-term effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation on glucose metabolism, inflammation, and cancer progression
- Development of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide antagonists to confirm the specificity of the effects observed
- Identification of the downstream signaling pathways that mediate the effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation
- Investigation of the potential therapeutic applications of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide agonists in the treatment of metabolic disorders, inflammatory diseases, and cancer
合成法
The synthesis method of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide involves the reaction of 2-chloro-4-sulfamoylbenzoic acid with 2-ethyl-2-methylsuccinic anhydride in the presence of a catalyst such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The reaction is carried out at a temperature of around 100-120°C for several hours, and the resulting product is purified by recrystallization or column chromatography. The yield of the synthesis method is typically around 50-70%.
科学的研究の応用
2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide has been widely used in scientific research as a selective agonist of the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor. This receptor is involved in various physiological processes such as glucose metabolism, inflammation, and immune response. Therefore, the use of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide agonists such as 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide has potential therapeutic applications in the treatment of metabolic disorders, inflammatory diseases, and cancer.
特性
CAS番号 |
17100-94-6 |
|---|---|
製品名 |
2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide |
分子式 |
C13H15ClN2O4S |
分子量 |
330.79 g/mol |
IUPAC名 |
3-chloro-4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H15ClN2O4S/c1-3-13(2)7-11(17)16(12(13)18)10-5-4-8(6-9(10)14)21(15,19)20/h4-6H,3,7H2,1-2H3,(H2,15,19,20) |
InChIキー |
HTLAEUIMUGFLOB-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl)C |
正規SMILES |
CCC1(CC(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



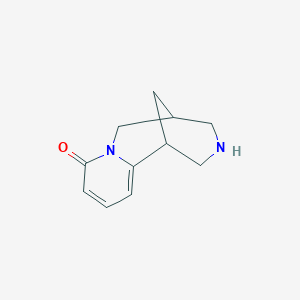
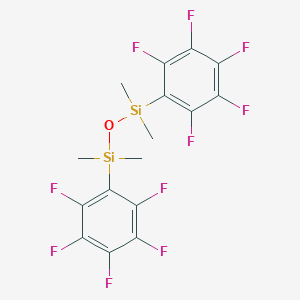
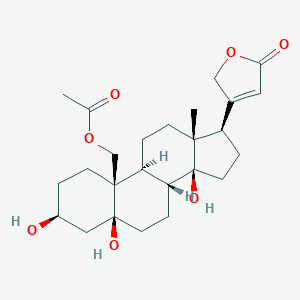
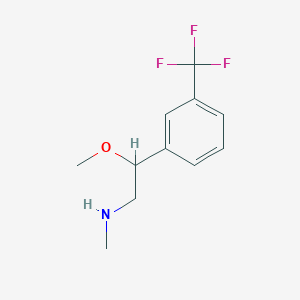
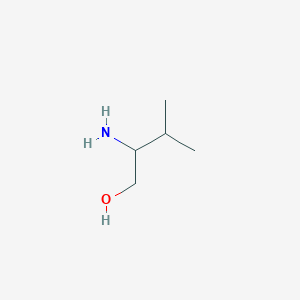
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
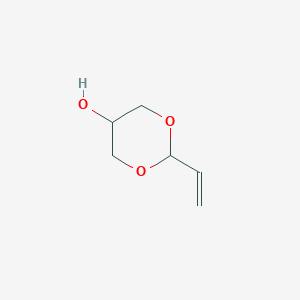
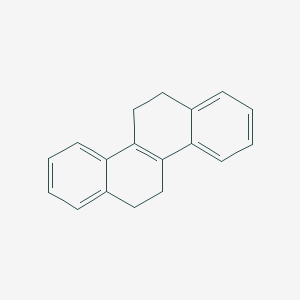
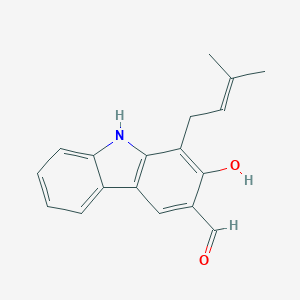
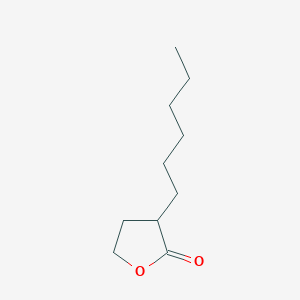
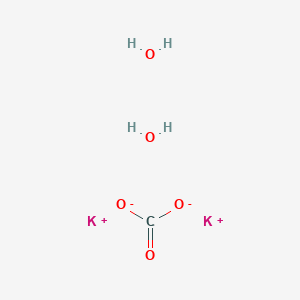
![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)
